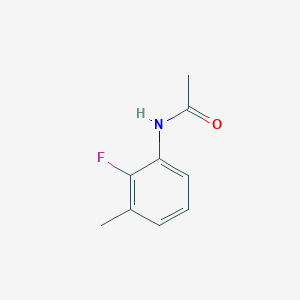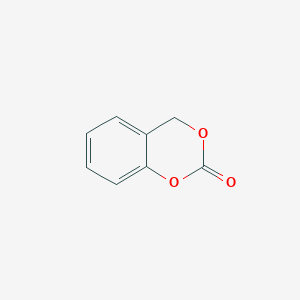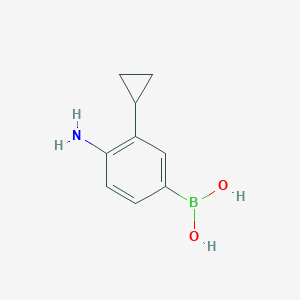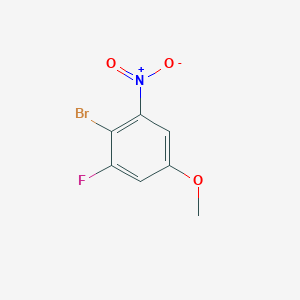
4-Bromo-3-fluoro-5-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-5-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 It is a derivative of anisole, where the hydrogen atoms on the benzene ring are substituted by bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-nitroanisole typically involves multiple steps, starting from anisole. The general synthetic route includes:
Nitration: Anisole is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Bromination: The nitrated anisole undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The brominated nitroanisole is then fluorinated using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-nitroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino or thiol derivatives.
Reduction: 4-Bromo-3-fluoro-5-aminoanisole.
Oxidation: 4-Bromo-3-fluoro-5-nitrobenzoic acid.
Scientific Research Applications
4-Bromo-3-fluoro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-nitroanisole depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-nitroanisole: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluoro-3-nitroanisole:
3-Bromo-4-fluoroanisole: Lacks the nitro group, which significantly alters its chemical properties and reactivity.
Uniqueness
4-Bromo-3-fluoro-5-nitroanisole is unique due to the presence of all three substituents (bromine, fluorine, and nitro groups) on the anisole ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H5BrFNO3 |
|---|---|
Molecular Weight |
250.02 g/mol |
IUPAC Name |
2-bromo-1-fluoro-5-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-4-2-5(9)7(8)6(3-4)10(11)12/h2-3H,1H3 |
InChI Key |
RVEKQXHUEYFXRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B14067287.png)
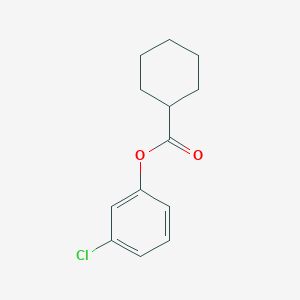
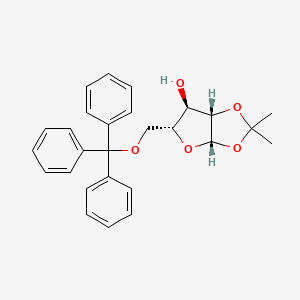
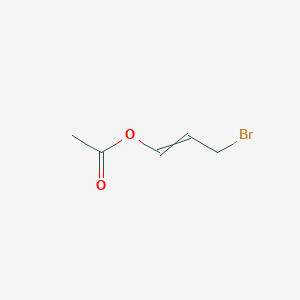
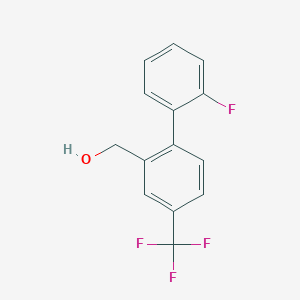
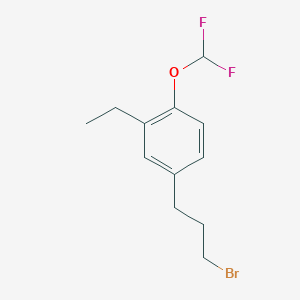
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

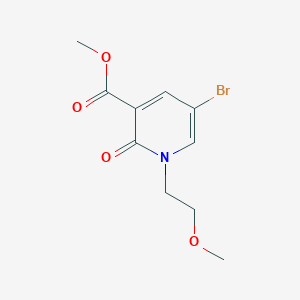
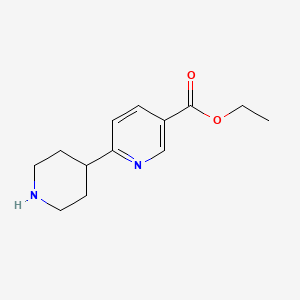
![9-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14067350.png)
